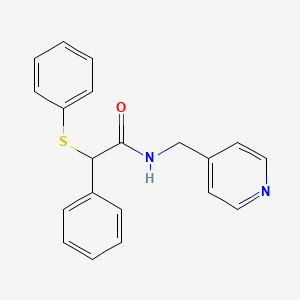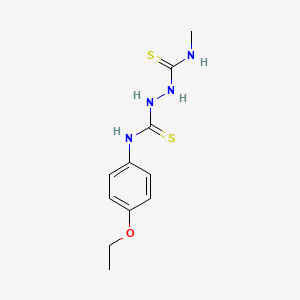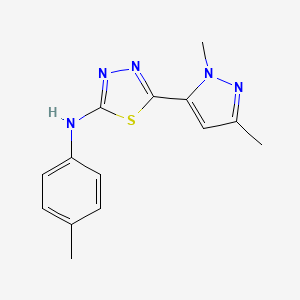![molecular formula C20H18N2O5S B10896972 2-(4-{(E)-[2-(naphthalen-2-ylsulfonyl)hydrazinylidene]methyl}phenoxy)propanoic acid](/img/structure/B10896972.png)
2-(4-{(E)-[2-(naphthalen-2-ylsulfonyl)hydrazinylidene]methyl}phenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID is a complex organic compound with a molecular formula of C20H18N2O5S This compound is characterized by the presence of a naphthylsulfonyl hydrazone group attached to a phenoxypropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID typically involves the following steps:
Formation of the Hydrazone: The initial step involves the reaction of 2-naphthylsulfonyl chloride with hydrazine to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is then subjected to a condensation reaction with 4-formylphenoxypropanoic acid under acidic conditions to yield the final product.
The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, hydrazine derivatives, and various substituted phenoxypropanoic acids.
Applications De Recherche Scientifique
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the naphthylsulfonyl group can enhance the compound’s binding affinity to certain proteins and enzymes, thereby influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID: Similar structure but with an acetic acid backbone.
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)BUTANOIC ACID: Similar structure but with a butanoic acid backbone.
Uniqueness
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthylsulfonyl hydrazone group makes it particularly suitable for applications in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C20H18N2O5S |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
2-[4-[(E)-(naphthalen-2-ylsulfonylhydrazinylidene)methyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C20H18N2O5S/c1-14(20(23)24)27-18-9-6-15(7-10-18)13-21-22-28(25,26)19-11-8-16-4-2-3-5-17(16)12-19/h2-14,22H,1H3,(H,23,24)/b21-13+ |
Clé InChI |
IXRQBLBZXCUSNC-FYJGNVAPSA-N |
SMILES isomérique |
CC(C(=O)O)OC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CC(C(=O)O)OC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10896898.png)


![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10896915.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10896919.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10896920.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10896943.png)
![6-Amino-4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10896959.png)
![6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10896964.png)
![2-{2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B10896965.png)
![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10896966.png)

![2-[(5-amino-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10896978.png)
![5-(benzyloxy)-3-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1H-indole](/img/structure/B10896983.png)
